molecular formula C14H19IN2O2 B13752233 Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate CAS No. 1131614-96-4

Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B13752233
CAS No.: 1131614-96-4
M. Wt: 374.22 g/mol
InChI Key: BTRPCLSTPHAKGC-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula C14H19IN2O2 and a molecular weight of 374.21733 g/mol. This compound is characterized by the presence of an ethyl ester group, an iodine atom, and a 4-methylpiperazin-1-yl group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate typically involves a multi-step processThe reaction conditions often involve the use of reagents such as iodine and piperazine derivatives under controlled temperature and pressure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Nucleophilic Substitution: Common reagents for these reactions include nucleophiles like thiols, amines, and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving molecular interactions and biological pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The 4-methylpiperazin-1-yl group is known to interact with various biological receptors, potentially modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate can be compared to other similar compounds, such as:

    Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate: This compound has a nitro group instead of an iodine atom, leading to different chemical reactivity and biological activity.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are used in anti-tubercular research and have different molecular targets.

    (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound has anti-inflammatory properties and a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

1131614-96-4

Molecular Formula

C14H19IN2O2

Molecular Weight

374.22 g/mol

IUPAC Name

ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C14H19IN2O2/c1-3-19-14(18)11-4-5-13(12(15)10-11)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9H2,1-2H3

InChI Key

BTRPCLSTPHAKGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)I

Origin of Product

United States

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